ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium
Overview
Description
“ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium” is a complex with intriguing chemical and physical properties . It has a molecular formula of C22H40N2S10Zn and a molecular weight of 718.6 g/mol. This compound is part of a class of functional materials that have received extensive attention due to their unique properties .
Synthesis Analysis
The synthesis of this compound involves complex reactions. One study describes an unusual reaction of a zinc complex of 1,3-dithiole-2-thione-4,5-dithiolate (dmit) and its application in the synthesis of new electron donors . Another approach involves the cleavage of the thioester with sodium methoxide to give sodium 1,3-dithiole-2-thione-4,5-dithiolate .
Molecular Structure Analysis
The molecular structure of this compound has been investigated using first-principles calculations based on density functional theory (DFT) . The electronic and molecular properties of isolated and adsorbed nickel complexes with dmit ligands have been studied . Adsorption energies of metal complexes supported on the anatase TiO2 (101) surface were calculated for three different configurations .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. One study describes the unusual reaction of a zinc complex of 1,3-dithiole-2-thione-4,5-dithiolate and its application in the synthesis of new electron donors . Another study discusses the synthesis and new reaction of sulfur-containing heterocycles for studies of organic conducting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure and electronic configuration . Theoretical calculations of optical absorption spectra of the complexes show that the interaction induces a slight redshift of electronic absorption bands .
Mechanism of Action
Target of Action
It’s known that this compound is a precursor to dithiolene complexes and tetrathiafulvalenes , which are often used in the synthesis of new electron donors .
Mode of Action
The mode of action of Zn(dmit)2 involves its unusual reaction and application in the synthesis of new electron donors . The compound undergoes a reaction to form a bis(thioester) upon treatment with benzoyl chloride . This reaction is part of the process of creating new electron donors, which are crucial in the field of organic conducting materials .
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of new electron donors , which are key components in the study of organic conductors and superconductors .
Pharmacokinetics
It’s important to note that the compound is used primarily for research and development purposes .
Result of Action
The result of the action of Zn(dmit)2 is the creation of new electron donors . These electron donors are crucial in the study of organic conductors and superconductors . They are also used to construct donor-acceptor supramolecules for investigations related to molecular electronics .
Future Directions
Biochemical Analysis
Biochemical Properties
ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the unique structure of the compound. The compound’s ability to harvest light photons and inject the excited electrons into a photoanode, typically a metal oxide, determines the performance and operation range of the solar cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The LUMO of the metal complex lies at the edge of the TiO2 conduction band indicating, therefore, that electron injection from the complex excited state into the semiconductor surface is unlikely .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully understood. It is known that the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are significant .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. They involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are yet to be fully understood. It is known that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H20N.2C3H2S5.Zn/c2*1-5-9(6-2,7-3)8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-8H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRIVAQWJHZFOT-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2S10Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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